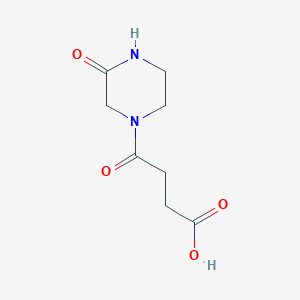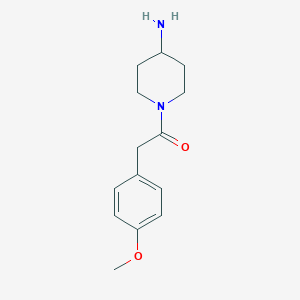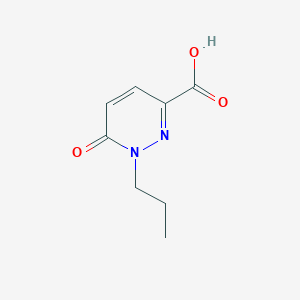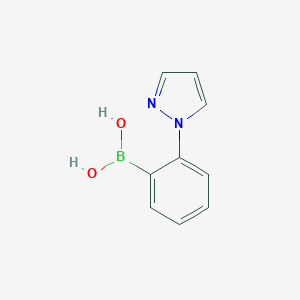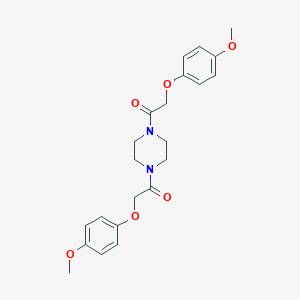![molecular formula C14H11BrN2OS B185475 N-[(4-bromophenyl)carbamothioyl]benzamide CAS No. 19249-89-9](/img/structure/B185475.png)
N-[(4-bromophenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromophenyl)carbamothioyl]benzamide, commonly known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BPTB is a thioamide derivative that has been synthesized through various methods and has shown promising results in various studies.
Wirkmechanismus
BPTB exerts its effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory response and the induction of apoptosis in cancer cells. BPTB has also been shown to inhibit the activity of certain proteins involved in the regulation of cell proliferation and survival.
Biochemische Und Physiologische Effekte
BPTB has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines and the reduction of pain and inflammation. BPTB has also been shown to induce cell death in cancer cells by activating the apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
BPTB has several advantages and limitations for lab experiments. One of the advantages of BPTB is its high solubility in organic solvents, which makes it easy to use in various experiments. However, BPTB has some limitations, including its potential toxicity to cells and the need for further optimization of its synthesis methods to increase its yield and purity.
Zukünftige Richtungen
There are several future directions for the use of BPTB in scientific research. One of the most significant future directions is the development of BPTB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another future direction is the optimization of the synthesis methods of BPTB to increase its yield and purity. Additionally, further studies are needed to elucidate the mechanisms of action of BPTB and its effects on various cellular processes.
Synthesemethoden
BPTB can be synthesized through various methods, including the reaction of 4-bromoaniline with thiocarbonyl S-imide followed by the reaction with benzoyl chloride. Another method involves the reaction of 4-bromoaniline with carbon disulfide followed by the reaction with benzoyl chloride. These methods have been optimized to increase the yield and purity of the synthesized BPTB.
Wissenschaftliche Forschungsanwendungen
BPTB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BPTB is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic properties. BPTB has also been studied for its potential use in the treatment of cancer, where it has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
CAS-Nummer |
19249-89-9 |
|---|---|
Produktname |
N-[(4-bromophenyl)carbamothioyl]benzamide |
Molekularformel |
C14H11BrN2OS |
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) |
InChI-Schlüssel |
DZERXFZLQUSBAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





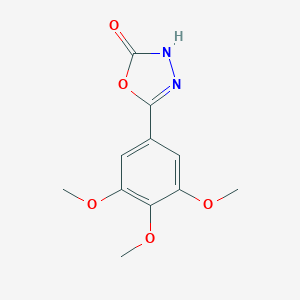
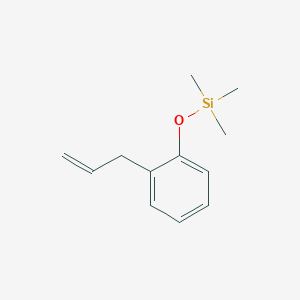
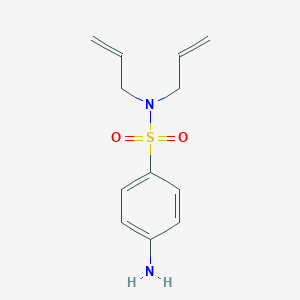
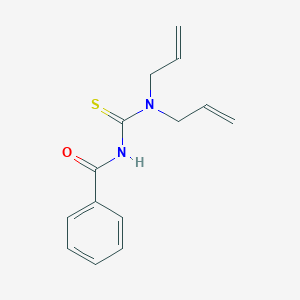
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)

